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Compound of Interest

Compound Name: 8-Bromoquinoline

Cat. No.: B100496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
bromoquinoline, a key intermediate in various synthetic applications, including drug
development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed
experimental protocols for acquiring such spectra are also provided, alongside a visual
representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 8-bromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 8-Bromoquinoline
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
8.95 dd 4.2,1.7 H-2
8.45 dd 8.3, 1.7 H-4
7.85 dd 7.5,1.3 H-5
7.80 dd 8.3,1.2 H-7
7.45 t 7.9 H-6
7.41 dd 8.3,4.2 H-3

Solvent: CDCl3

Table 2: 13C NMR Spectral Data of 8-Bromoquinoline

Chemical Shift (8) ppm Assighment
151.0 C-2

143.8 C-8a

136.5 C-4

133.1 C-7

127.9 C-4a

127.4 C-6

126.8 C-5

122.9 C-3

121.8 C-8

Solvent: CDCl3

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands of 8-Bromoquinoline

Wavenumber (cm~?) Intensity Assignment
3050 Medium Aromatic C-H stretch
Aromatic C=C and C=N
1580, 1490, 1460 Strong _
stretching
1320 Medium C-N stretch
820 Strong C-H out-of-plane bending
750 Strong C-Br stretch

Sample Preparation: Neat or ATR

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of 8-Bromoquinoline

m/z Relative Intensity (%) Assignment
207 100 [M]*+ (with 7°Br)
209 97.8 [M]* (with 81Br)
128 35 [M-Br]*

101 15 [CsHsN]*

75 10 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for 8-

bromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Sample Preparation:

Weigh approximately 10-20 mg of 8-bromoquinoline for 1H NMR analysis and 50-75 mg for
13C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls).

Transfer the solution to a 5 mm NMR tube. For optimal results, the solution should be free of
particulate matter.

. Instrumentation and Data Acquisition:

Spectrometer: A Bruker WM-300 or equivalent 300 MHz (or higher field) spectrometer is
suitable.[1]

IH NMR Acquisition Parameters:

o Pulse Sequence: Standard one-pulse sequence (e.g., zg30).
o Temperature: 298 K.

o Spectral Width: ~12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay (D1): 1-5 seconds.

o Number of Scans (NS): 16-32 scans.

o Referencing: The spectrum is referenced to the residual solvent peak of CDCIs at 7.26
ppm or to tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Temperature: 298 K.

o

Spectral Width: ~220 ppm.
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay (D1): 2 seconds.

o Number of Scans (NS): 21024 scans are typically required due to the low natural
abundance of 13C.

o Referencing: The spectrum is referenced to the solvent peak of CDCls at 77.16 ppm.[2]
3. Data Processing:
e Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase and baseline correct the resulting spectrum.

 Integrate the signals in the H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

1. Sample Preparation:

» Neat: Place a small drop of molten 8-bromoquinoline (melting point: 58-59 °C) between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid 8-bromoquinoline
directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrumentation and Data Acquisition:
o Spectrometer: A PerkinElmer Spectrum Two or a similar FT-IR spectrometer.[3]

e Parameters:

[¢]

Spectral Range: 4000-400 cm™1,

o

Resolution: 4 cm~1.[3]

Number of Scans: 16-32 scans.

[e]
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o Abackground spectrum of the empty accessory is recorded and automatically subtracted
from the sample spectrum.

3. Data Analysis:
« ldentify and label the significant absorption bands in the spectrum.

o Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

1. Sample Introduction:

 Introduce a small amount of 8-bromoquinoline into the mass spectrometer, typically via a
direct insertion probe or through a gas chromatography (GC) system for separation prior to
analysis.

2. Instrumentation and Data Acquisition:

« lonization Method: Electron lonization (EI) is a common method for this type of compound.[4]
« lonization Energy: Typically 70 eV.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

e Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and
significant fragments.

3. Data Analysis:

« |dentify the molecular ion peak ([M]*), which should exhibit a characteristic isotopic pattern
for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

o Analyze the fragmentation pattern to identify characteristic fragment ions. This information
can be used to confirm the structure of the molecule.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 8-bromoquinoline.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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